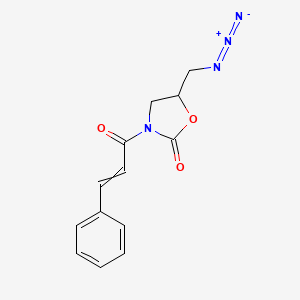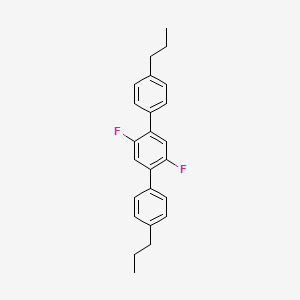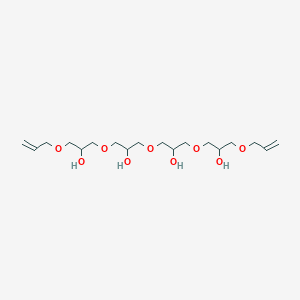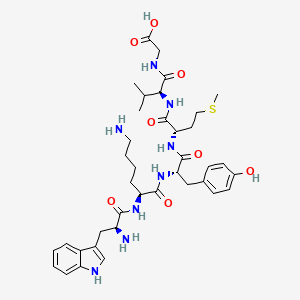
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is a complex organic compound that features an azidomethyl group, a phenylacryloyl moiety, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Azidomethyl Group: This step often involves the nucleophilic substitution of a halomethyl precursor with sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Addition of the Phenylacryloyl Group: This can be accomplished through an acylation reaction using phenylacryloyl chloride in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro or nitrile derivatives.
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Nitro or nitrile derivatives.
Reduction: Amino derivatives.
Substitution: Various azide-substituted derivatives.
科学的研究の応用
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes.
類似化合物との比較
Similar Compounds
5-(Azidomethyl)-3-(3-phenylpropionyl)-1,3-oxazolidin-2-one: Similar structure but with a phenylpropionyl group instead of a phenylacryloyl group.
5-(Azidomethyl)-3-(3-phenylcrotonyl)-1,3-oxazolidin-2-one: Contains a phenylcrotonyl group.
Uniqueness
5-(Azidomethyl)-3-(3-phenylacryloyl)-1,3-oxazolidin-2-one is unique due to the presence of the phenylacryloyl group, which can confer distinct reactivity and biological activity compared to its analogs. The azidomethyl group also provides versatility in further functionalization through click chemistry.
特性
CAS番号 |
824933-13-3 |
|---|---|
分子式 |
C13H12N4O3 |
分子量 |
272.26 g/mol |
IUPAC名 |
5-(azidomethyl)-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H12N4O3/c14-16-15-8-11-9-17(13(19)20-11)12(18)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2 |
InChIキー |
LABXFLJOHDFNJR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C(=O)C=CC2=CC=CC=C2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)

![9,10-Di([1,1'-biphenyl]-2-yl)-9,10-dihydroanthracene-9,10-diol](/img/structure/B14217035.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14217073.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)

![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

